2,5-Anhydro-D-mannitol Tetraacetate 2,5-Anhydro-D-mannitol Tetraacetate
Brand Name: Vulcanchem
CAS No.: 65729-88-6
VCID: VC21136155
InChI: InChI=1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1
SMILES: CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C₁₄H₂₀O₉
Molecular Weight: 332.3 g/mol

2,5-Anhydro-D-mannitol Tetraacetate

CAS No.: 65729-88-6

Cat. No.: VC21136155

Molecular Formula: C₁₄H₂₀O₉

Molecular Weight: 332.3 g/mol

* For research use only. Not for human or veterinary use.

2,5-Anhydro-D-mannitol Tetraacetate - 65729-88-6

Specification

CAS No. 65729-88-6
Molecular Formula C₁₄H₂₀O₉
Molecular Weight 332.3 g/mol
IUPAC Name [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1
Standard InChI Key LRVQZSOYVOEEPQ-AAVRWANBSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator